

An In-depth Technical Guide to 7-Bromo-6-methylindoline-2,3-dione

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Compound of Interest

Compound Name: 7-Bromo-6-methylindoline-2,3-dione

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **7-Bromo-6-methylindoline-2,3-dione**, an important heterocyclic compound within the isatin family. Isatins and their derivatives are recognized for their diverse pharmacological applications, making this molecule a subject of interest in medicinal chemistry and drug discovery.

Core Chemical Properties

7-Bromo-6-methylindoline-2,3-dione is a substituted isatin, a class of compounds known for their utility as synthetic intermediates.^[1] The strategic placement of a bromine atom and a methyl group on the indole core is a deliberate design choice in medicinal chemistry to modulate the molecule's physicochemical properties and biological activity.^[2] Halogenation can alter the electron density of the indole ring and increase lipophilicity, potentially enhancing cell membrane permeability and introducing the possibility of halogen bonding with biological targets.^[2]

Table 1: Physicochemical and Identification Data for **7-Bromo-6-methylindoline-2,3-dione**

Property	Value	Reference
IUPAC Name	7-Bromo-6-methyl-1H-indole-2,3-dione	N/A
CAS Number	882679-16-5	[3][4]
Molecular Formula	C ₉ H ₆ BrNO ₂	[4][5]
Molecular Weight	240.05 g/mol	[3][4][5]
Appearance	Solid (form)	[5]
Purity	≥97%	[3]
InChI Key	DHJTTXFAQSTPSK-UHFFFAOYSA-N	[3]
SMILES	<chem>CC1=C(Br)C2=C(C(C(N2)=O)=O)C=C1</chem>	[4]
Storage	Sealed in dry, room temperature	[4]
Boiling Point	No data available	[4]

Reactivity and Chemical Synthesis

The chemical behavior of **7-Bromo-6-methylindoline-2,3-dione** is characteristic of the isatin scaffold. Key reactive sites include the nitrogen atom at the N1 position and the carbonyl group at the C3 position.

- N1-Position Reactivity:** The indole nitrogen is acidic and can be readily deprotonated by a base.[2] The resulting anion is nucleophilic and can undergo various substitution reactions, allowing for the introduction of diverse functional groups (e.g., alkylation) to modulate activity.[1][2]
- C3-Position Reactivity:** The C3-keto group is a versatile site for reactions such as condensation and the formation of spirocyclic systems.[2] Spirooxindoles, which are synthesized from the C3 position of isatins, are an important class of compounds with diverse biological activities.[2]

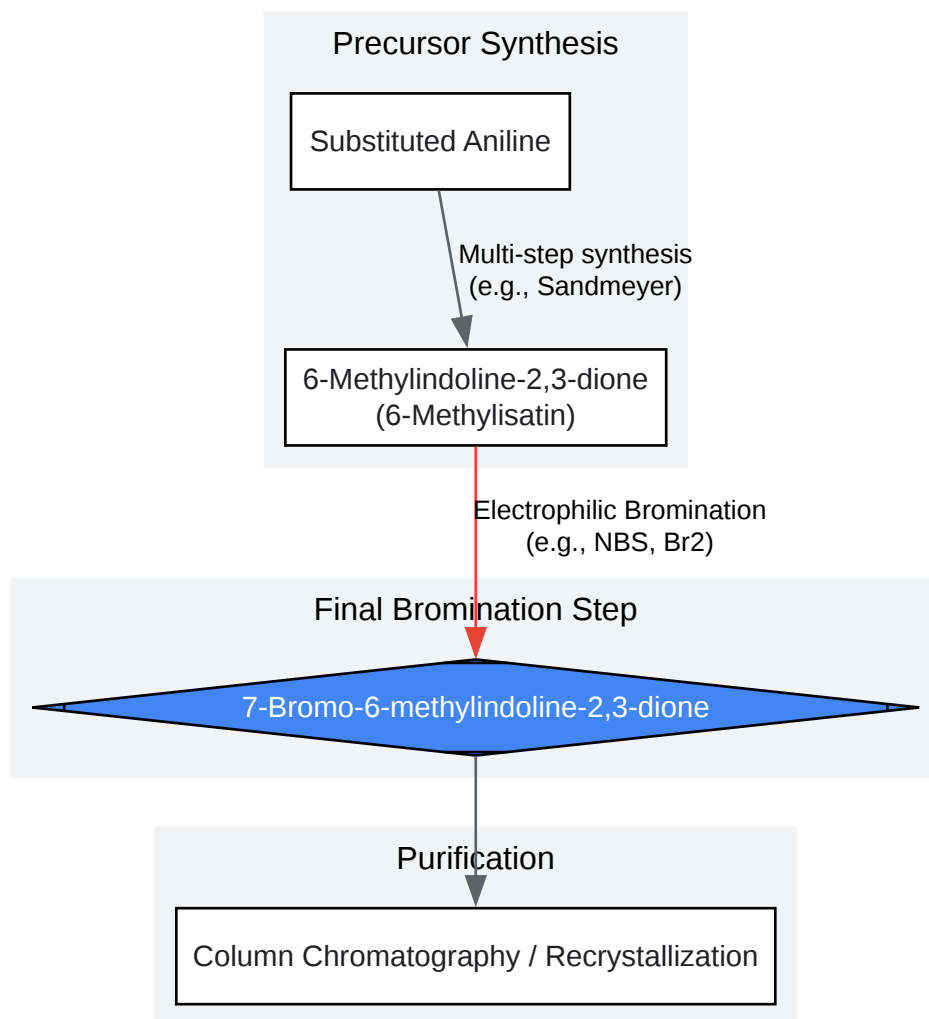
While a specific protocol for **7-Bromo-6-methylindoline-2,3-dione** is not detailed in the provided literature, a general and viable synthetic route involves the direct electrophilic bromination of its precursor, 7-methylindoline-2,3-dione (7-methylisatin).[2] The 7-methyl group acts as an ortho-, para-directing activator, favoring bromination at the C6 position.[2]

A general procedure for the synthesis of the isatin core from an oxindole precursor, which can be adapted, is outlined below.[6]

General Procedure for Oxidation of an Indolin-2-one to an Indoline-2,3-dione:

- A mixture of the starting indolin-2-one (0.1 mmol) and Sodium Iodide (NaI, 0.1 mmol) is prepared in a Schlenk tube.
- Tetrahydrofuran (THF, 1.0 mL) is added as the solvent.
- The mixture is stirred at 60 °C for 12 hours under a dry air atmosphere.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is diluted with water and extracted with ethyl acetate.
- The organic layer is dried over sodium sulfate and concentrated.
- The crude product is purified by column chromatography on silica gel to yield the corresponding indoline-2,3-dione.[6]

General Synthetic Workflow for 7-Bromo-6-methylindoline-2,3-dione



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Caption: A logical workflow for the synthesis of **7-Bromo-6-methylindoline-2,3-dione**.

Spectral Data

While specific spectral data for **7-Bromo-6-methylindoline-2,3-dione** is not readily available, representative data for a closely related analog, 7-methylindoline-2,3-dione, is provided for reference.^[6] These values are characteristic of the isatin core structure.

Table 2: Representative Spectral Data (7-methylindoline-2,3-dione)

Data Type	Values	Reference
¹ H NMR (400 MHz, DMSO-d ₆)	δ 11.09 (s, 1H), 7.43 (d, J = 7.6 Hz, 1H), 7.34 (d, J = 7.4 Hz, 1H), 6.99 (t, J = 7.5 Hz, 1H), 2.19 (s, 3H)	[6]
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 184.83, 160.06, 149.34, 139.53, 122.68, 122.12, 121.64, 117.65, 15.52	[6]
IR (KBr, ν/cm ⁻¹)	3201, 1739, 1659, 1495, 1323, 1199, 1028, 825, 762	[6]
HRMS (ESI+)	Calcd for C ₉ H ₇ NO ₂ [M + H] ⁺ 162.0555, found 162.0554	[6]

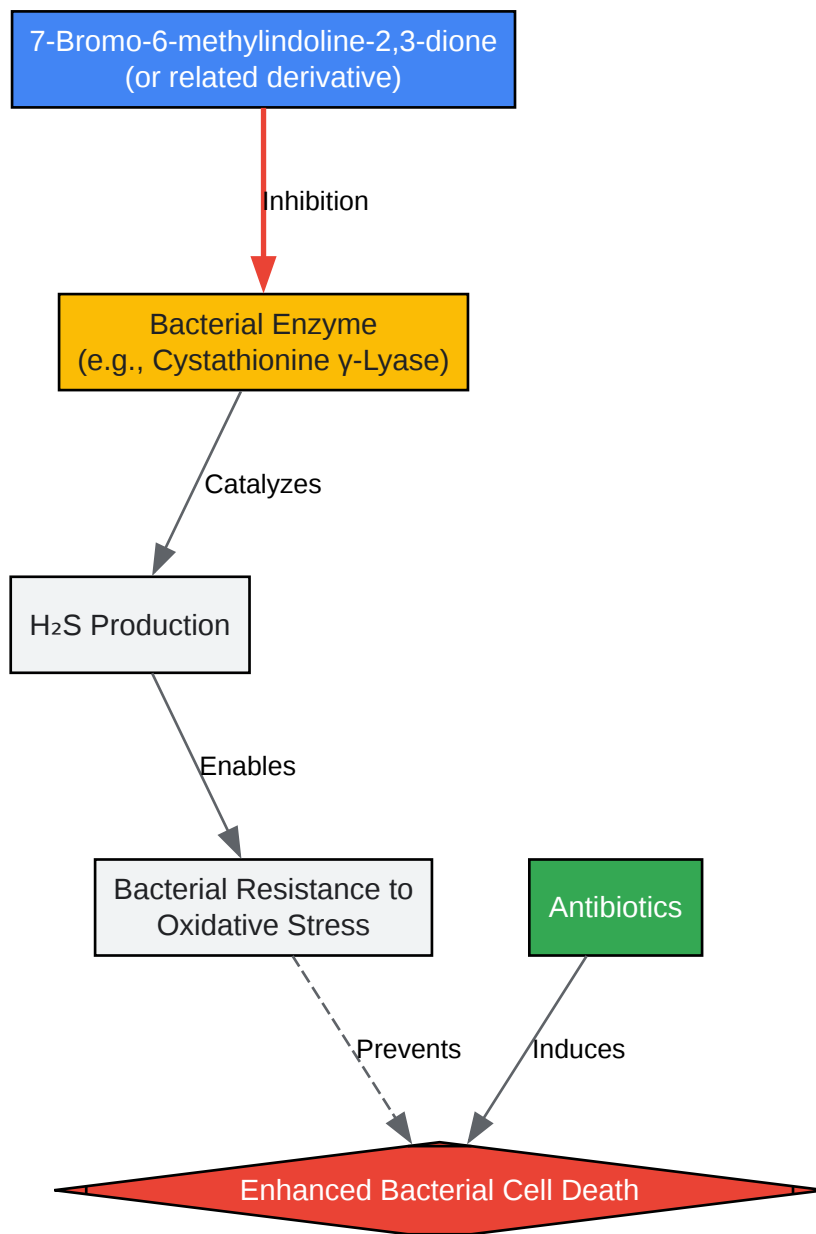
Biological Activity and Therapeutic Potential

Isatin and its derivatives are known to exhibit a wide range of biological and pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1] The bromo-substituted isatin core, in particular, is a key feature in compounds with significant bioactivity.[1]

Derivatives of bromo-isatin have been evaluated for antibacterial activity against both Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*, *Pseudomonas aeruginosa*) microbial strains.[1] Some N-alkylated 6-bromoisatin derivatives have demonstrated high efficacy, as reflected in their minimal inhibitory concentration (MIC) values. [1]

A promising therapeutic strategy involves targeting bacterial enzymes that are absent in humans. For example, inhibitors based on the 6-bromoindole scaffold have been shown to target bacterial cystathionine γ-lyase (bCSE).[7] This enzyme is a primary producer of hydrogen sulfide (H₂S) in pathogenic bacteria, which helps protect them from oxidative stress. [7] Inhibiting bCSE can significantly enhance the sensitivity of bacteria to conventional antibiotics.[7]

Proposed Mechanism of Action for Bromo-Isatin Derivatives

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Caption: Logical pathway illustrating the potential antibacterial mechanism of bromo-isatins.

Safety Information

While specific safety data for the 7-bromo-6-methyl isomer is limited, related isomers like 5-Bromo-7-methylindoline-2,3-dione are classified with the GHS07 pictogram and a "Warning" signal word, indicating potential hazards such as acute toxicity (oral).[5] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound. It is intended for research use only.[3]

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